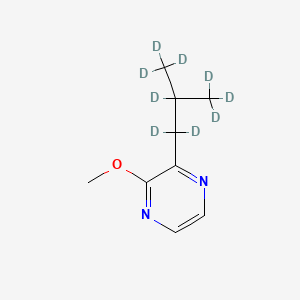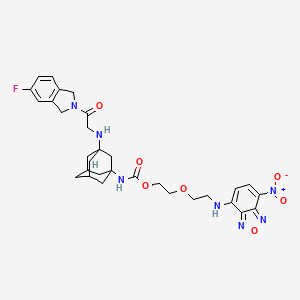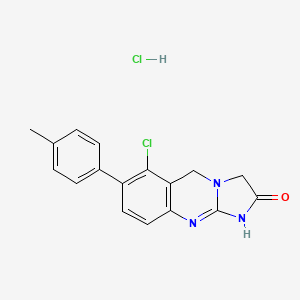
Antitumor agent-100 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-100 (hydrochloride) is a potent apoptosis inducer and molecular glue with significant antitumor activity. It targets the PDE3A-SLFN12 complex, leading to the stabilization of SLFN12 and subsequent inhibition of protein translation, ultimately causing apoptosis in tumor cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-100 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of Antitumor agent-100 (hydrochloride) follows standard pharmaceutical manufacturing protocols, ensuring high purity and consistency. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions
Antitumor agent-100 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various intermediates and derivatives of Antitumor agent-100 (hydrochloride), each with potential biological activity .
科学的研究の応用
Antitumor agent-100 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying molecular interactions and reaction mechanisms.
Biology: Investigated for its role in inducing apoptosis and its effects on cellular pathways.
Medicine: Explored as a potential therapeutic agent for treating various cancers due to its potent antitumor activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
作用機序
Antitumor agent-100 (hydrochloride) exerts its effects by binding to the PDE3A enzyme pocket, recruiting and stabilizing SLFN12. This interaction prevents protein translation, leading to the induction of apoptosis in tumor cells. The molecular targets involved include PDE3A and SLFN12, which play crucial roles in the compound’s antitumor activity .
類似化合物との比較
Similar Compounds
Venetoclax: Blocks the anti-apoptotic Bcl-2 protein, leading to programmed cell death.
Lenalidomide: An immunomodulatory drug with antitumor properties.
Pomalidomide: Similar to lenalidomide, used in the treatment of multiple myeloma.
Uniqueness
Antitumor agent-100 (hydrochloride) is unique due to its dual role as an apoptosis inducer and molecular glue, specifically targeting the PDE3A-SLFN12 complex. This specific mechanism of action distinguishes it from other antitumor agents, making it a valuable compound in cancer research and therapy .
特性
分子式 |
C17H15Cl2N3O |
|---|---|
分子量 |
348.2 g/mol |
IUPAC名 |
6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride |
InChI |
InChI=1S/C17H14ClN3O.ClH/c1-10-2-4-11(5-3-10)12-6-7-14-13(16(12)18)8-21-9-15(22)20-17(21)19-14;/h2-7H,8-9H2,1H3,(H,19,20,22);1H |
InChIキー |
LYJYIBIMUKOLLM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C3=C(C=C2)N=C4NC(=O)CN4C3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


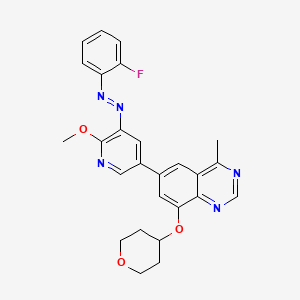


![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)
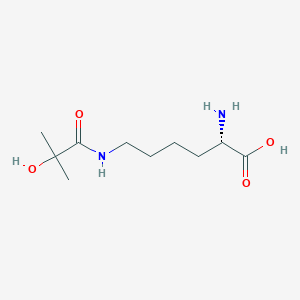

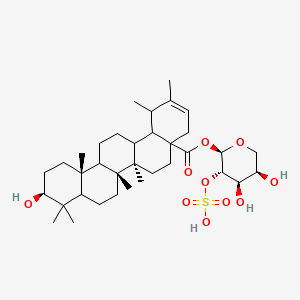
![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)


